

selection of appropriate loading controls for eEF2 western blots

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *EEF2*

Cat. No.: *B1575316*

[Get Quote](#)

Technical Support Center: eEF2 Western Blotting

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selection of appropriate loading controls and the execution of Western blots for eukaryotic Elongation Factor 2 (**eEF2**).

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of **eEF2**, and why is it important for loading control selection?

A1: Eukaryotic Elongation Factor 2 (**eEF2**) has a molecular weight of approximately 95 kDa. Knowing the molecular weight of your protein of interest is crucial for selecting a loading control with a sufficiently different molecular weight. This ensures that the bands for **eEF2** and the loading control are well-resolved on the Western blot, allowing for accurate and independent quantification.

Q2: What are the common types of loading controls for Western blotting?

A2: There are two primary types of loading controls used in Western blotting:

- **Housekeeping Proteins (HKPs):** These are proteins that are expected to be constitutively and stably expressed across different experimental conditions and cell types. Commonly used HKPs include GAPDH, β -actin, α -tubulin, and vinculin.

- Total Protein Normalization (TPN): This method involves staining the membrane with a dye that binds to all proteins in each lane, such as Ponceau S or Coomassie Brilliant Blue. The total protein signal in each lane is then used to normalize the signal of the protein of interest. TPN is often considered more accurate as it is not reliant on the stable expression of a single protein.[1][2][3][4][5]

Q3: Which housekeeping protein is the best loading control for **eEF2**?

A3: The choice of the best housekeeping protein depends on your specific experimental conditions and sample type. It is essential to validate that the expression of your chosen loading control does not change under your experimental treatments. For **eEF2** (95 kDa), good options with different molecular weights include:

- GAPDH (~37 kDa)
- β-actin (~42 kDa)
- α-tubulin (~52-55 kDa)[6][7][8][9]
- Vinculin (~117 kDa)

Always check the literature for your specific research area to see what controls are commonly and reliably used.

Q4: When should I consider using Total Protein Normalization (TPN)?

A4: TPN is recommended when:

- You are unsure if the expression of common housekeeping proteins is stable under your experimental conditions.
- You are working with a new cell line or tissue type where housekeeping protein expression is not well-characterized.
- Your experimental treatment may affect the expression of housekeeping genes.
- You want to adhere to the growing preference for TPN by many scientific journals for quantitative Western blotting.[1][3][4][5]

Troubleshooting Guide

Problem	Possible Cause(s)	Suggested Solution(s)
Weak or No eEF2/p-eEF2 Signal	Insufficient protein loading.	Increase the amount of protein loaded per well (20-40 µg of total protein is a good starting point).[10][11]
Poor antibody performance.	Use a fresh aliquot of antibody. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). [11][12]	
Inefficient protein transfer.	Confirm successful transfer by staining the membrane with Ponceau S after transfer. For large proteins like eEF2, consider a wet transfer method and optimize transfer time and voltage.[10][11]	
High Background	Blocking is insufficient or inappropriate.	For phospho-eEF2 blots, use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause non-specific binding. Increase blocking time if necessary.[12]
Antibody concentration is too high.	Reduce the concentration of the primary and/or secondary antibody.	
Insufficient washing.	Increase the number and duration of wash steps after antibody incubations.[10][12]	
Non-specific Bands	Primary antibody is not specific enough.	Ensure you are using a validated antibody for your application. Try a different

antibody from another vendor
if problems persist.

Protein degradation.

Add fresh protease and
phosphatase inhibitors to your
lysis buffer and keep samples
on ice.[\[11\]](#)

For phospho-eEF2, the
antibody may be recognizing
similar phosphorylated motifs
on other proteins.

Optimize antibody dilution and
blocking conditions. Consider
performing a positive control
with a sample known to have
high levels of p-eEF2.

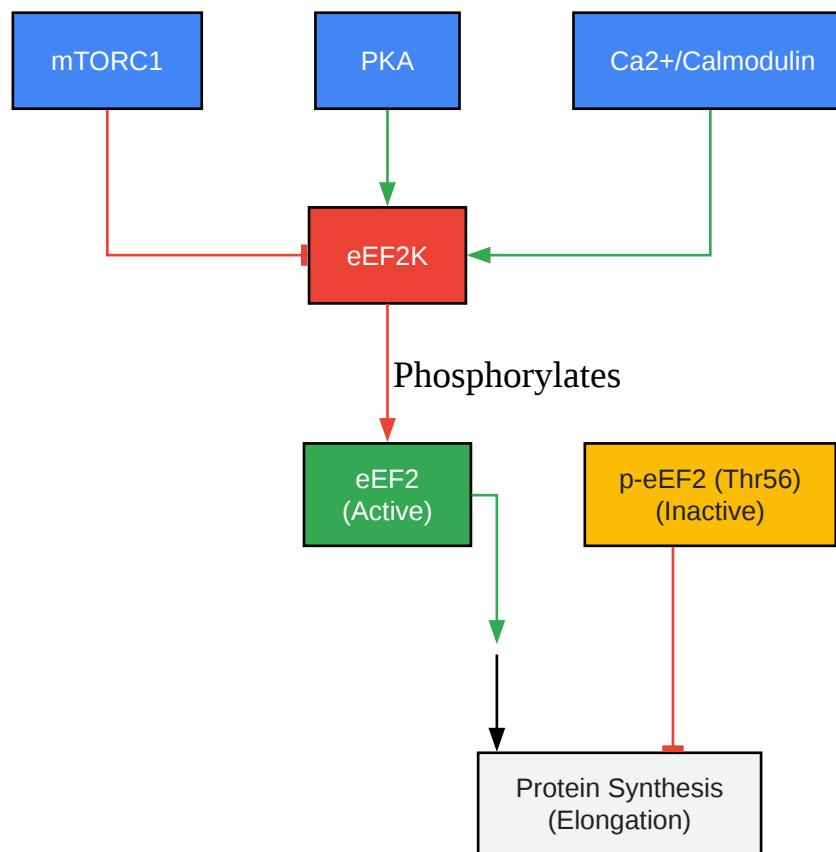
Loading Control Selection for eEF2 Western Blots

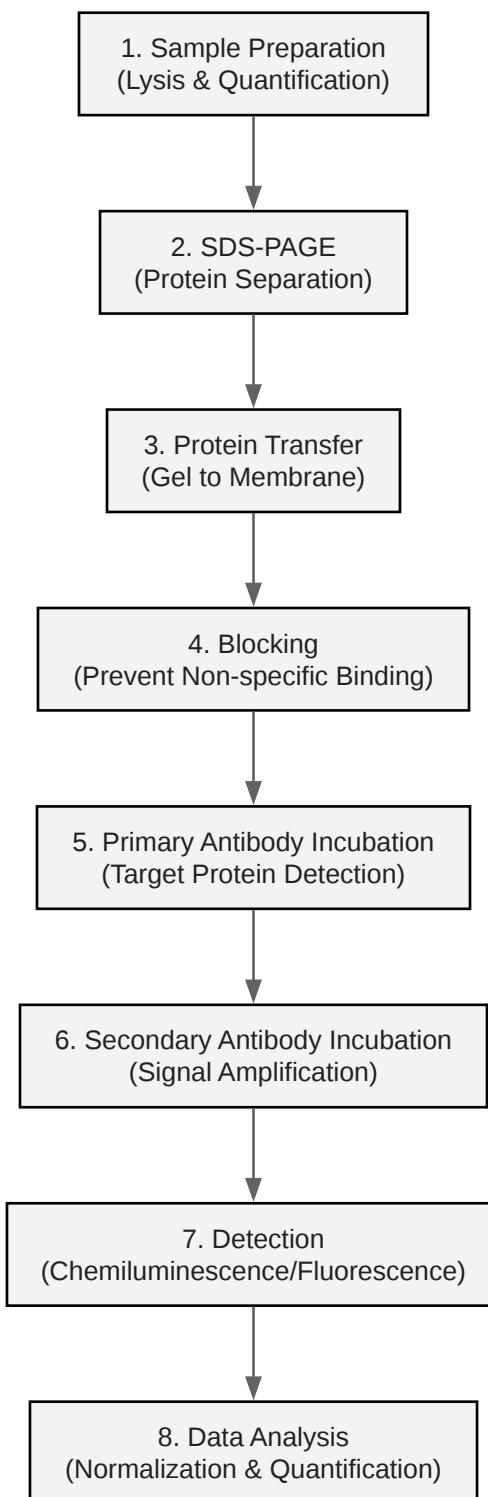
The following table summarizes common loading controls and their suitability for **eEF2** Western blots.

Loading Control	Molecular Weight (kDa)	Subcellular Localization	Considerations
eEF2 (Target)	~95	Cytoplasm, Ribosome-associated	
GAPDH	~37[13][14][15][16] [17]	Cytoplasm	Good separation from eEF2. Expression may be altered in studies of metabolism or hypoxia.
β-actin	~42[18][19][20]	Cytoskeleton	Good separation from eEF2. Generally stable expression.
α-tubulin	~52-55[6][7][8][9][21]	Cytoskeleton	Good separation from eEF2. Expression can be affected by drugs that target microtubules.
Vinculin	~117[22][23][24]	Focal adhesions, cell-cell junctions	Closer in size to eEF2, ensure your gel has good resolution in this range.
Histone H3	~17[25][26][27]	Nucleus	Only suitable for nuclear fractions. Not appropriate for whole-cell lysates when eEF2 is primarily cytoplasmic.
Total Protein Stain	N/A	All proteins in the lane	Considered the most reliable method for normalization as it is not dependent on the expression of a single protein.[1][2][3][4][5]

Experimental Protocols

Detailed Western Blot Protocol for eEF2 and phospho-eEF2


This protocol provides a general guideline. Optimization of antibody concentrations, incubation times, and other parameters may be necessary for your specific experimental conditions.


1. Sample Preparation (Lysis)
a. Wash cells with ice-cold PBS.
b. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
c. Scrape cells and transfer the lysate to a microcentrifuge tube.
d. Incubate on ice for 30 minutes, vortexing occasionally.
e. Centrifuge at 14,000 x g for 15 minutes at 4°C.
f. Transfer the supernatant (protein extract) to a new tube.
g. Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE
a. Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
b. Load samples and a molecular weight marker onto an 8-10% SDS-polyacrylamide gel.
c. Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer
a. Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in transfer buffer.
b. Assemble the transfer stack (sandwich).
c. Perform a wet transfer at 100V for 60-90 minutes at 4°C.
d. After transfer, check for transfer efficiency by staining the membrane with Ponceau S.
4. Immunoblotting
a. Block the membrane with 5% non-fat dry milk (for total eEF2) or 5% BSA (for phospho-eEF2) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
b. Wash the membrane three times for 5 minutes each with TBST.
c. Incubate the membrane with the primary antibody (anti-eEF2 or anti-phospho-eEF2) diluted in blocking buffer overnight at 4°C with gentle agitation.
d. Wash the membrane three times for 5 minutes each with TBST.
e. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
f. Wash the membrane three times for 10 minutes each with TBST.
5. Detection
a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
b. Incubate the membrane with the ECL substrate for 1-5 minutes.
c. Capture the chemiluminescent signal using a digital imager or X-ray film.

6. Stripping and Re-probing for Loading Control (if not using TPN) a. After imaging, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer. b. Wash the membrane thoroughly. c. Block the membrane again and proceed with immunoblotting for the loading control antibody (e.g., anti-GAPDH or anti- β -actin) starting from step 4a.

Visualizations

eEF2 Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Western blot normalization - Wikipedia [en.wikipedia.org]
- 3. bio-rad.com [bio-rad.com]
- 4. bioradiations.com [bioradiations.com]
- 5. Total Protein Normalization for Western Blots - Advansta Inc. [advansta.com]
- 6. Tubulin - Wikipedia [en.wikipedia.org]
- 7. alpha Tubulin Monoclonal Antibody (TU-01) (MA1-19162) [thermofisher.com]
- 8. alpha Tubulin Monoclonal Antibody - Elabscience® [elabscience.com]
- 9. biocompare.com [biocompare.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. embopress.org [embopress.org]
- 14. pnas.org [pnas.org]
- 15. biocompare.com [biocompare.com]
- 16. mdpi.com [mdpi.com]
- 17. wjgnet.com [wjgnet.com]
- 18. mdpi.com [mdpi.com]
- 19. abeomics.com [abeomics.com]
- 20. 1 Introduction [frontiersin.org]
- 21. uniprot.org [uniprot.org]
- 22. Vinculin | ACROBiosystems [acrobiosystems.com]

- 23. api-am.labcart.com [api-am.labcart.com]
- 24. jamailasmentalhealth.com [jamailasmentalhealth.com]
- 25. embopress.org [embopress.org]
- 26. mdpi.com [mdpi.com]
- 27. pnas.org [pnas.org]
- To cite this document: BenchChem. [selection of appropriate loading controls for eEF2 western blots]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1575316#selection-of-appropriate-loading-controls-for-eef2-western-blots\]](https://www.benchchem.com/product/b1575316#selection-of-appropriate-loading-controls-for-eef2-western-blots)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com